2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether
Overview
Description
2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether is a complex organic compound that belongs to the class of dibenzothiepins
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions with biological targets.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic applications in treating diseases.
Industry: It may find use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and piperazine rings may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether include other dibenzothiepins and fluorinated piperazine derivatives. Examples include:
- 10-(4-[2-(4-Fluorophenoxy)ethyl]piperazino)-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
- 3-Fluoro-10-(4-[2-(4-chlorophenoxy)ethyl]piperazino)-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of multiple fluorine atoms and the specific arrangement of piperazine and isopropyl groups contribute to its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C29H32F2N2OS |
---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C29H32F2N2OS/c1-20(2)21-4-10-28-26(17-21)27(18-22-3-5-24(31)19-29(22)35-28)33-13-11-32(12-14-33)15-16-34-25-8-6-23(30)7-9-25/h3-10,17,19-20,27H,11-16,18H2,1-2H3 |
InChI Key |
FZQUOGKQOBDCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC5=CC=C(C=C5)F)C=CC(=C3)F |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC5=CC=C(C=C5)F)C=CC(=C3)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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